molecular formula C12H15IO3 B1444628 Tert-butyl 4-iodo-3-methoxybenzoate CAS No. 1202057-10-0

Tert-butyl 4-iodo-3-methoxybenzoate

Cat. No. B1444628
M. Wt: 334.15 g/mol
InChI Key: FQQPUUOSRSDHLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodo-3-methoxybenzoate is a chemical compound with the molecular formula C12H15IO3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Tert-butyl 4-iodo-3-methoxybenzoate involves the reaction of 4-iodo-3-methoxybenzoic acid with di-tert-butyldicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine . The mixture is heated at reflux for 24 hours. After cooling down to room temperature, the solvent is evaporated to dryness. The residue is then crystallized from diethyl ether to give the title compound .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-iodo-3-methoxybenzoate is 1S/C12H15IO2/c1-8-7-9 (5-6-10 (8)13)11 (14)15-12 (2,3)4/h5-7H,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-iodo-3-methoxybenzoate has a molecular weight of 334.15 . It is a liquid at room temperature .

Scientific Research Applications

Antibacterial Activity

  • Hydrazide-Hydrazones Derivatives: Hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid exhibited high bacteriostatic or bactericidal activity against Gram-positive bacteria, surpassing the efficacy of commonly used antibiotics like cefuroxime or ampicillin in some cases (Łukasz Popiołek & Anna Biernasiuk, 2016).

Molecular Structure and Hydrogen Bonding

  • Hydrogen-bonded Chains in Pyrazole Derivatives: Molecules of certain pyrazole derivatives containing tert-butyl and methoxybenzyl groups are linked into specific molecular structures through hydrogen bonds, highlighting the role of these groups in determining molecular architecture (R. Abonía et al., 2007).

Reaction Mechanisms

  • Nucleophilic Aromatic Substitution vs. Conjugate Addition: The reactions of benzoic esters, including those with tert-butyl and methoxy groups, with organolithium and -magnesium reagents demonstrate a dichotomy between nucleophilic aromatic substitution and conjugate addition, governed by the electron-donating ability of the carbonion species (T. Hattori et al., 1995).

Synthetic Applications

  • Intermediate in Target Molecule Synthesis: Tert-butyl derivatives play a critical role as intermediates in the synthesis of target molecules, such as mTOR targeted PROTAC molecules, utilizing palladium-catalyzed Suzuki reactions (Qi Zhang et al., 2022).
  • Efficient One-Pot Synthesis: The one-pot synthesis of compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates the utility of tert-butyl and methoxybenzyl groups in streamlining synthetic routes (Diana Becerra et al., 2021).

Catalytic Applications

  • Fujiwara-Moritani Reactions: Tert-butyl perbenzoate has been identified as a substitute for benzoquinone in Fujiwara-Moritani reactions, demonstrating its potential in catalytic processes (Xinzhu Liu & K. K. Hii, 2011).

Complex Formation and Catalysis

  • N-Heterocyclic Carbene Ligand Complexes: Studies on Pd(II) and Au(I) complexes of O-functionalized N-heterocyclic carbene ligands, including tert-butyl and methoxybenzyl groups, reveal insights into the synthesis, structures, and catalytic applications of these complexes (L. Ray et al., 2007).

Pharmaceutical Research

  • Schiff Base Compounds: Schiff base compounds involving tert-butyl groups exhibit significant biological activities, including antibacterial, antifungal, and antioxidant properties, as well as DNA interaction capabilities (M. Sirajuddin et al., 2013).

Safety And Hazards

The safety information for Tert-butyl 4-iodo-3-methoxybenzoate includes several hazard statements: H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .

properties

IUPAC Name

tert-butyl 4-iodo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPUUOSRSDHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-iodo-3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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